苄基N-(4-硝基苯基)氨基甲酸酯

描述

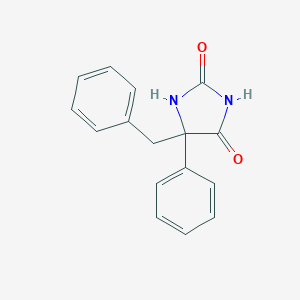

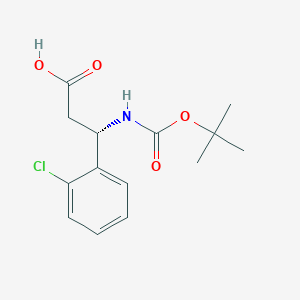

Benzyl N-(4-nitrophenyl)carbamate is a chemical compound with the CAS Number: 53821-12-8 . It has a molecular weight of 272.26 .

Synthesis Analysis

A practically simple, catalyst-free, and scalable synthesis of N-substituted ureas has been developed . This method involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . A variety of N-substituted ureas, including benzyl N-(4-nitrophenyl)carbamate, were synthesized in good to excellent yields with high chemical purity .Molecular Structure Analysis

The InChI Code for benzyl N-(4-nitrophenyl)carbamate is1S/C14H12N2O4/c17-14 (20-10-11-4-2-1-3-5-11)15-12-6-8-13 (9-7-12)16 (18)19/h1-9H,10H2, (H,15,17) . The compound contains a total of 33 bonds, including 21 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aromatic), and 1 nitro group (aromatic) . Chemical Reactions Analysis

The most common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . Other methods include the reaction of amines with 4-nitrophenyl-N-benzyl carbamate followed by hydrogenation, oxidation of thiourea derivatives, metal or base-catalyzed transamidation of urea, conversion of cyanamides via Tie-mann rearrangement, and transition metal-catalyzed carbonylation of amines .Physical And Chemical Properties Analysis

Benzyl N-(4-nitrophenyl)carbamate has a molecular weight of 272.26 . More detailed physical and chemical properties are not specified in the retrieved documents.科学研究应用

Transcarbamation and Amidation

- Application Summary: Benzyl N-(4-nitrophenyl)carbamate is used in the process of transcarbamation and amidation. Transcarbamation is a process interchange of the alkoxy moiety in carbamate moiety. Transcarbamation increases the number of functional group transformations reactions that can possibly be executed than its mono carbamate, without affecting the other functional groups, which further broadens the scope of using carbamate as a protecting group .

- Methods of Application: The method involves the conversion of benzyl carbamates to amide using potassium carbonate in alcohols under heating conditions .

- Results or Outcomes: The process provides an efficient and convenient method for functional transformation. It is more advantageous than the simple amide synthesis from acid chloride and amine, due to poor solubility of some amines in organic solvents, whereas the carbamates are commonly soluble in most of the solvents .

Synthesis of Monosubstituted Ureas

- Application Summary: Benzyl N-(4-nitrophenyl)carbamate is used in the synthesis of monosubstituted ureas. Monosubstituted ureas are found in natural products, pharmaceutical and agricultural preparations, as well as in numerous artificial receptors and self-assembled supramolecules .

- Methods of Application: The method involves the reaction of an amine with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis, which provides the corresponding urea in high yield and purity . This carbamate can also be employed for the derivatization of water-soluble polyamines (e.g., aminoglycoside antibiotics), while other reagents (e.g., benzylisocyanate) fail to give the desired products in any significant yield .

- Results or Outcomes: The process provides a highly versatile and efficient two-step synthesis of monosubstituted ureas. Excellent transformations are obtained when 4-nitrophenyl-N-benzylcarbamate reacts with more sophisticated amines (such as aminoglycoside antibiotics) in aqueous solvents .

未来方向

One paper predicted that 4-nitrophenyl benzylcarbonate would uniformly deprotect at a faster rate than 4-nitrophenyl benzylcarbamate due to differences in charge density surrounding the carbonyl carbon . This suggests potential future research directions in exploring the reactivity and applications of benzyl N-(4-nitrophenyl)carbamate and related compounds.

属性

IUPAC Name |

benzyl N-(4-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-14(20-10-11-4-2-1-3-5-11)15-12-6-8-13(9-7-12)16(18)19/h1-9H,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBJUOVCMNSVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90305556 | |

| Record name | Benzyl (4-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-(4-nitrophenyl)carbamate | |

CAS RN |

53821-12-8 | |

| Record name | NSC171077 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl (4-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B112674.png)

![2-[(2-Aminophenyl)amino]ethanol](/img/structure/B112675.png)